1-[(2-fluorophenyl)methyl]-N-methyl-6-oxo-N-(quinolin-4-ylmethyl)piperidine-3-carboxamide
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Overview
Description
1-[(2-fluorophenyl)methyl]-N-methyl-6-oxo-N-(quinolin-4-ylmethyl)piperidine-3-carboxamide is a complex organic compound that features a quinoline moiety, a piperidine ring, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-N-methyl-6-oxo-N-(quinolin-4-ylmethyl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the quinoline and piperidine rings, followed by their functionalization and coupling. Common synthetic routes may involve:
Formation of Quinoline Ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Formation of Piperidine Ring: The piperidine ring can be synthesized via the hydrogenation of pyridine or through cyclization reactions involving appropriate precursors.
Coupling Reactions: The final coupling of the quinoline and piperidine moieties can be facilitated by using reagents such as coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methyl]-N-methyl-6-oxo-N-(quinolin-4-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could lead to the formation of reduced quinoline derivatives.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-N-methyl-6-oxo-N-(quinolin-4-ylmethyl)piperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-N-methyl-6-oxo-N-(quinolin-4-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety.
Piperidine Derivatives: Compounds such as piperidine itself and its various substituted forms.
Uniqueness
1-[(2-fluorophenyl)methyl]-N-methyl-6-oxo-N-(quinolin-4-ylmethyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-methyl-6-oxo-N-(quinolin-4-ylmethyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c1-27(14-17-12-13-26-22-9-5-3-7-20(17)22)24(30)19-10-11-23(29)28(16-19)15-18-6-2-4-8-21(18)25/h2-9,12-13,19H,10-11,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTQTODCDXFSNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NC2=CC=CC=C12)C(=O)C3CCC(=O)N(C3)CC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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